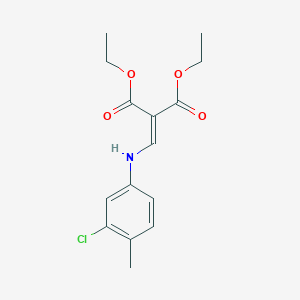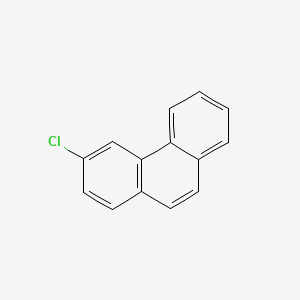
Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate is an organic compound with the molecular formula C15H18ClNO4. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a malonate ester group, which is often used in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate typically involves the condensation of diethyl malonate with 3-chloro-4-methylaniline in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Condensation Reactions: The malonate ester group can undergo condensation reactions with aldehydes and ketones to form β-keto esters.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Condensation: Aldehydes or ketones in the presence of a base such as sodium ethoxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Formation of substituted derivatives with various nucleophiles.
Condensation Reactions: Formation of β-keto esters.
Hydrolysis: Formation of diethyl malonate and 3-chloro-4-methylaniline.
Aplicaciones Científicas De Investigación
Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate is used in various scientific research applications, including:
Medicinal Chemistry: As a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: As an intermediate in the preparation of complex organic molecules.
Agrochemicals: In the development of pesticides and herbicides.
Material Science: In the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The presence of the chloro group and the malonate ester group allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Diethyl malonate: A commonly used malonate ester in organic synthesis.
Ethyl acetoacetate: Another β-keto ester used in the synthesis of various organic compounds.
Methyl 2-((3-chloro-4-methylphenylamino)methylene)malonate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness: Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate is unique due to the presence of the 3-chloro-4-methylphenylamino group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where the chloro and methyl groups can influence the biological activity and selectivity of the final products.
Propiedades
IUPAC Name |
diethyl 2-[(3-chloro-4-methylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-11-7-6-10(3)13(16)8-11/h6-9,17H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBWDWUCUPQEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)C)Cl)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428460 |
Source


|
| Record name | Diethyl [(3-chloro-4-methylanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103976-11-0 |
Source


|
| Record name | Diethyl [(3-chloro-4-methylanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














